A-Lactulose
Overview
Description
A-Lactulose is a synthetic disaccharide composed of galactose and fructose. It is primarily used in the medical field as a laxative and for the treatment of hepatic encephalopathy. This compound does not occur naturally and is produced through the isomerization of lactose.
Preparation Methods
Synthetic Routes and Reaction Conditions
A-Lactulose is synthesized from lactose through the Lobry de Bruyn-Alberda van Ekenstein transformation, which involves the isomerization of lactose under alkaline conditions. This reaction can be catalyzed by various enzymes, such as β-galactosidase and cellobiose 2-epimerase .
Industrial Production Methods
Industrial production of this compound typically involves the chemical isomerization of lactose using alkaline catalysts. enzymatic methods are gaining popularity due to their environmental friendliness and higher selectivity. The enzymatic conversion of lactose to this compound using β-galactosidase or cellobiose 2-epimerase is a promising alternative .
Chemical Reactions Analysis
Types of Reactions
A-Lactulose undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the formation of lactulosyl-lysine through the reaction with the free ε-amino group of lysine .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include alkaline solutions for isomerization and various enzymes for catalysis. The reaction conditions often involve moderate temperatures and specific pH levels to optimize enzyme activity .
Major Products Formed
The major products formed from the reactions of this compound include lactulosyl-lysine and other derivatives that are used in various applications, such as prebiotics and pharmaceuticals .
Scientific Research Applications
A-Lactulose has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other compounds.
Medicine: Used to treat chronic constipation and hepatic encephalopathy.
Industry: Incorporated into functional foods and beverages due to its prebiotic properties.
Mechanism of Action
A-Lactulose works by increasing the amount of water absorbed in the intestine, which softens the stool and makes it easier to pass. It also lowers the pH in the colon, promoting the growth of beneficial bacteria and inhibiting harmful bacteria . In the treatment of hepatic encephalopathy, this compound reduces blood ammonia levels by converting ammonia to ammonium, which is then excreted .
Comparison with Similar Compounds
A-Lactulose is often compared with other disaccharides such as lactose and lactitol. Unlike lactose, this compound is not absorbed in the small intestine and reaches the colon intact, where it exerts its prebiotic effects. Lactitol, another synthetic disaccharide, is also used as a laxative but has different metabolic pathways and effects on gut microbiota .
Similar Compounds
- Lactose
- Lactitol
- Galacto-oligosaccharides
This compound stands out due to its dual role as a laxative and a prebiotic, making it a unique and valuable compound in both medical and industrial applications.
Properties
IUPAC Name |
(2S,3S,4R,5R)-2-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-5-6(16)7(17)8(18)11(22-5)23-9-4(15)2-21-12(20,3-14)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8-,9-,10+,11+,12+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGXQZRRLOGAJF-WJONTELPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@@](O1)(CO)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501260218 | |
Record name | 4-O-β-D-Galactopyranosyl-α-D-fructopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501260218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85026-53-5 | |
Record name | 4-O-β-D-Galactopyranosyl-α-D-fructopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85026-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-O-β-D-Galactopyranosyl-α-D-fructopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501260218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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